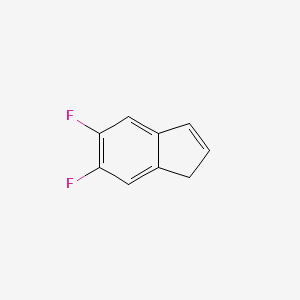

5,6-Difluoro-1H-indene

Description

5,6-Difluoro-1H-indene is a fluorinated bicyclic aromatic compound characterized by a fused benzene and cyclopentene ring system with fluorine atoms at the 5- and 6-positions. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in materials science and medicinal chemistry. Notably, derivatives of this compound have been explored as liquid crystal core structures due to their high birefringence (Δn) and dielectric anisotropy (Δε), which are critical for display technologies . The introduction of fluorine atoms enhances thermal stability, reduces viscosity, and improves solubility in organic matrices, positioning these compounds as promising candidates for optoelectronic applications .

Properties

IUPAC Name |

5,6-difluoro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXMUVPBIIAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC(=C(C=C21)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666640 | |

| Record name | 5,6-Difluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161712-78-3 | |

| Record name | 5,6-Difluoro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 6,7-Difluoro-1H-indene Derivatives

- Structural Differences : The 6,7-difluoro isomer shifts the fluorine atoms to adjacent positions on the benzene ring, altering electronic distribution and steric interactions.

- Synthesis : Both isomers share similar synthetic routes, but yields and purification steps vary due to regioselectivity challenges during fluorination .

Enantiomeric Forms: (R)- and (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Chirality : The (R)- and (S)-enantiomers exhibit distinct biological activities due to differential interactions with chiral receptors or enzymes. For example, the (R)-enantiomer (CAS 1637453-74-7) shows higher binding affinity in preliminary assays .

Physicochemical Properties :

Property (R)-Enantiomer (S)-Enantiomer Molecular Formula C₉H₁₀ClF₂N C₉H₉F₂N Molecular Weight 205.63 g/mol 169.17 g/mol Solubility (10 mM) 5.91 mL (DMSO) 5.91 mL (DMSO)

2-Phenyl-5,6-Difluoro-1H-indene Derivatives

- Functionalization: Substitution at the 2-position with aromatic groups (e.g., phenyl) extends conjugation, enhancing optical properties. For instance, 2-phenyl-5,6-difluoro-1H-indene exhibits a nematic-isotropic transition temperature (TNI) of 125°C and Δn = 0.25, outperforming non-fluorinated analogs .

- Dielectric Anisotropy: Fluorine atoms at 5,6-positions increase Δε by 30% compared to mono-fluoro derivatives, crucial for low-voltage liquid crystal displays .

1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives

- Synthetic Routes: These derivatives are synthesized via gem-difluorination of indanones using BrF, achieving yields up to 85% .

- Applications : The nitro group facilitates further functionalization (e.g., reduction to amines), making these compounds versatile intermediates in agrochemical synthesis .

Heterocyclic Analogs: 4,5,6,7-Tetrafluoroindole

- Structural Comparison : Replacing the cyclopentene ring with a pyrrole ring introduces nitrogen, altering electronic properties. Tetrafluoroindole derivatives exhibit stronger hydrogen-bonding capacity, useful in pharmaceuticals .

- Synthesis : A five-step sequence from hexafluorobenzene achieves 4,5,6,7-tetrafluoroindole in 65% overall yield, contrasting with the multi-step routes for 5,6-difluoroindene .

Key Data Tables

Table 1: Physicochemical Comparison of 5,6-Difluoro-1H-indene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.